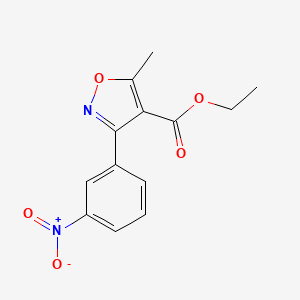
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate is a chemical compound with the molecular formula C13H12N2O5 and a molecular weight of 276.24 g/mol . This compound belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are known for their significant biological activities, making them valuable in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors in the presence of catalysts. For instance, the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired isoxazole . The reaction conditions often involve refluxing in methanol or ethanol for several hours . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . This compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(3-nitrophenyl)oxazole-4-carboxylate: This compound has a similar structure but with an oxazole ring instead of an isoxazole ring.
Methyl 5-phenylisoxazole-3-carboxylate: Another isoxazole derivative with a phenyl group instead of a nitrophenyl group.
Indole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and ester functional groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Ethyl 5-methyl-3-(3-nitrophenyl)isoxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The presence of the nitrophenyl group enhances its potential for biological activity. The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors like ethylacetoacetate and nitrophenyl derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Isoxazole derivatives are known to bind to enzymes and receptors, influencing various biochemical pathways. The compound's efficacy in modulating enzyme interactions makes it a candidate for drug development .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of isoxazole derivatives, including this compound. A series of related compounds demonstrated varying degrees of antibacterial and antifungal activities. For instance, some derivatives exhibited minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 72.8 to 150 μg/mL . The compound's structure suggests potential for similar antimicrobial effects.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The cytotoxicity was evaluated using standard assays, indicating that certain derivatives display selective toxicity against cancer cell lines while maintaining lower toxicity towards normal cells. For example, compounds derived from the same class showed EC50 values ranging from 0.235 to 34.483 mM, with some exhibiting excellent selectivity indices .
Case Studies and Research Findings
- Antiviral Activity : In a study focusing on antiviral properties, compounds similar to this compound were tested against influenza virus strains. The results indicated promising antiviral activity with EC50 values significantly lower than standard antiviral agents like ribavirin .
- Antibacterial Activity : Another research project synthesized a series of isoxazole derivatives and evaluated their antibacterial efficacy against clinical strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that several compounds exhibited potent antibacterial activity, suggesting that this compound could have similar effects .
Comparative Analysis of Biological Activity
Properties
CAS No. |
93187-48-5 |
|---|---|
Molecular Formula |
C13H12N2O5 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
ethyl 5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12N2O5/c1-3-19-13(16)11-8(2)20-14-12(11)9-5-4-6-10(7-9)15(17)18/h4-7H,3H2,1-2H3 |
InChI Key |
ZMBHVHOIKPLZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















